1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea
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Overview
Description
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea is a Schiff base compound derived from the condensation of thiourea with 2,4-dihydroxyacetophenone. Schiff bases are known for their wide range of applications in coordination chemistry, due to their ability to form stable complexes with metal ions . This compound, in particular, has been studied for its potential biological activities and its ability to form complexes with various metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea typically involves the condensation reaction between thiourea and 2,4-dihydroxyacetophenone. The reaction is carried out in methanol under stirring conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea can undergo various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as Co(II), Ni(II), Zn(II), and Cu(II).
Oxidation and Reduction: The compound can participate in redox reactions, particularly when complexed with metals.
Substitution: The thiourea moiety can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Complexation: Metal salts (e.g., CoCl2, NiCl2, ZnCl2, CuCl2) in methanol or ethanol.
Oxidation and Reduction: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.
Major Products
Metal Complexes: Complexes with Co(II), Ni(II), Zn(II), and Cu(II) have been synthesized and characterized.
Substituted Derivatives: Various substituted thiourea derivatives can be obtained depending on the reagents used.
Scientific Research Applications
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea has been explored for various scientific research applications:
Biological Activity: The compound and its metal complexes have shown significant antibacterial and antioxidant activities.
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which are studied for their structural and functional properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea primarily involves its ability to chelate metal ions. This chelation can enhance the stability and biological activity of the metal complexes. The compound can interact with various molecular targets, including bacterial cell walls and enzymes, leading to its antibacterial and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one: Another Schiff base with similar coordination chemistry properties.
1,3-bis[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea: A related compound with similar structural features and biological activities.
Uniqueness
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea is unique due to its specific substitution pattern on the phenyl ring, which can influence its coordination behavior and biological activity. The presence of hydroxyl groups at the 2 and 4 positions of the phenyl ring can enhance its ability to form hydrogen bonds and interact with biological targets .
Properties
Molecular Formula |
C17H18N4O4S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C17H18N4O4S/c1-9(13-5-3-11(22)7-15(13)24)18-20-17(26)21-19-10(2)14-6-4-12(23)8-16(14)25/h3-8,22-25H,1-2H3,(H2,20,21,26)/b18-9+,19-10+ |
InChI Key |
LXORECIRVVEWKB-VNIJRHKQSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N/N=C(/C1=C(C=C(C=C1)O)O)\C)/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC(=NNC(=S)NN=C(C)C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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